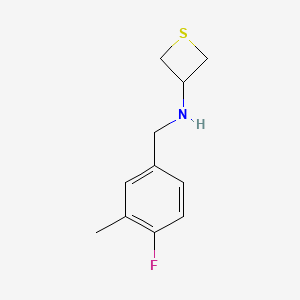
N-(4-Fluoro-3-methylbenzyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluoro-3-methylbenzyl)thietan-3-amine is an organic compound that features a thietane ring, a benzyl group substituted with a fluorine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-methylbenzyl)thietan-3-amine typically involves multi-step organic reactions. One common approach is to start with the appropriate benzyl halide, such as 4-fluoro-3-methylbenzyl chloride, and react it with thietan-3-amine under suitable conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Fluoro-3-methylbenzyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Nitro or halogen-substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-Fluoro-3-methylbenzyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Fluoro-3-methylbenzyl)thietan-3-amine involves its interaction with specific molecular targets. The fluorine and methyl groups on the benzyl ring can influence the compound’s binding affinity and selectivity for these targets. The thietane ring may also play a role in the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Thietan-3-amine: A simpler analog without the benzyl substitution.
N-(4-Fluoro-2-methylbenzyl)thietan-3-amine: A closely related compound with a different substitution pattern on the benzyl ring.
Uniqueness
N-(4-Fluoro-3-methylbenzyl)thietan-3-amine is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring, which can significantly impact its chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H14FNS |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
N-[(4-fluoro-3-methylphenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H14FNS/c1-8-4-9(2-3-11(8)12)5-13-10-6-14-7-10/h2-4,10,13H,5-7H2,1H3 |
Clave InChI |
KLKTUENLSVCVQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CNC2CSC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12951234.png)
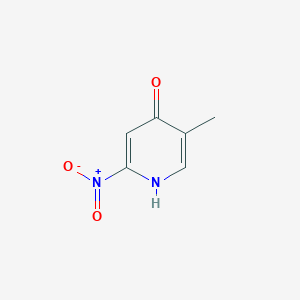

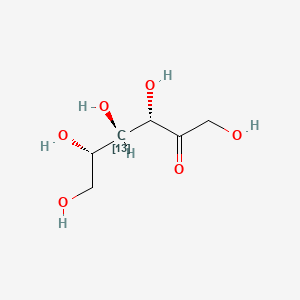
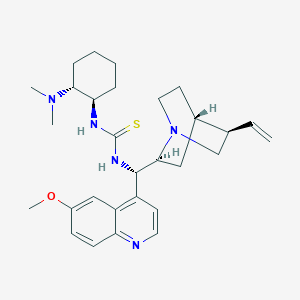
![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
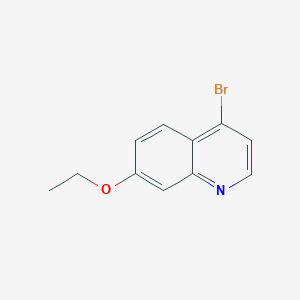
![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)


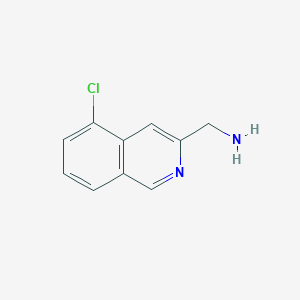
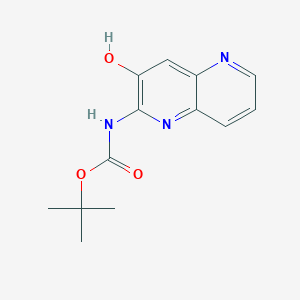
![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
